molecular formula C8H10ClNO2 B1433500 1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride CAS No. 1788611-89-1

1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B1433500
CAS No.: 1788611-89-1
M. Wt: 187.62 g/mol
InChI Key: PCZVCFGXSQUSMW-UHFFFAOYSA-N
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Description

The compound “1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride” is a type of organic compound. Organic compounds are widely used in pharmaceuticals, materials science, and many other fields .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as condensation, substitution, and cyclization . The exact synthesis process for “this compound” would depend on the specific structure and functional groups present in the molecule.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its molecular structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various laboratory tests .

Scientific Research Applications

  • Synthesis and Utility : Dihydropyridines, including 1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride, are important scaffolds in pharmaceutical research due to their biological properties. They have been used to synthesize drug molecules and natural products like alkaloids. The review by Sharma and Singh (2017) provides an overview of the methodologies used for the synthesis of dihydropyridines and their significance in the synthesis of medicinal natural products (Sharma & Singh, 2017).

  • Catalysis and Synthesis : In a study by Zhang et al. (2004), 1,4-dihydropyridines were used in photocatalytic hydrogen production, demonstrating their utility in organic synthesis and catalysis (Zhang et al., 2004).

  • Enzymatic Synthesis : Liu et al. (2011) developed a method for constructing 3,4-dihydropyridin-2-ones via enzymatic condensation, demonstrating the potential of dihydropyridines in enzymatic synthesis and organic chemistry (Liu et al., 2011).

  • Chemical Properties and Interactions : Baluja and Talaviya (2016) investigated the physical properties of dihydropyridine derivatives in dimethyl sulfoxide, including density, sound speed, and viscosity. This study provides insights into the solute-solvent interactions of dihydropyridine derivatives (Baluja & Talaviya, 2016).

  • Heterocyclic Compound Synthesis : The synthesis and characterization of 2-oxo-1,2-dihydropyridine-1-acetic acid by Zhao Jing-gui (2005) is another example of the diverse applications of dihydropyridines in creating novel heterocyclic compounds (Zhao Jing-gui, 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug development, where understanding the mechanism of action can help in the design of more effective treatments .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

Properties

IUPAC Name

1-(2-oxopropyl)pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-7(10)6-9-5-3-2-4-8(9)11;/h2-5H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZVCFGXSQUSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=CC=CC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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